N-(5-methylpyridin-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGCVWAIPLCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 5-methyl-2-aminopyridine with Acryloyl Chloride
Overview:
The most straightforward and commonly employed method to prepare N-(5-methylpyridin-2-yl)prop-2-enamide is the acylation of 5-methyl-2-aminopyridine with acryloyl chloride. This reaction forms the amide bond by nucleophilic attack of the amine on the acid chloride.
- Reagents: 5-methyl-2-aminopyridine, acryloyl chloride
- Base: Triethylamine (or another organic base) to neutralize generated HCl
- Solvent: Dichloromethane or other aprotic organic solvents
- Temperature: Typically room temperature to slightly elevated (20–40°C)
- Reaction Time: Several hours (commonly 2–6 hours) to ensure complete conversion
Mechanism:
The lone pair on the nitrogen of the aminopyridine attacks the electrophilic carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate. This intermediate collapses, releasing chloride ion and forming the amide bond. The base scavenges the HCl byproduct, preventing protonation of the amine and side reactions.
- Straightforward and high-yielding
- Mild conditions preserving the sensitive alkene in the prop-2-enamide
- Scalable for industrial synthesis
Electrophilic Activation of Amides for Enamide Formation
Overview:
An advanced synthetic approach involves the direct conversion of amides to enamides via electrophilic activation, as reported in recent literature. This method allows the formation of the prop-2-enamide functionality by N-dehydrogenation of amides.
- The combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) in diethyl ether enables one-step N-dehydrogenation of amides to enamides with high yields (up to 89%).
- This method is effective for various amides, including heteroatom-substituted and bicyclic systems, and can selectively produce E-enamides.
- The reaction proceeds under mild conditions, and the order of reagent addition significantly affects yield (preaddition of LiHMDS is critical).
Reaction Scheme (Simplified):
Amide + LiHMDS + Tf2O → Enamide (this compound analogues)
- Direct transformation without preformed acid chlorides
- High selectivity for enamide formation
- Applicable to complex substrates and potentially to this compound
Industrial Scale-Up Considerations
- Scale-up of the acylation method with acryloyl chloride is the most practical industrial route.
- Optimization involves controlling temperature, reagent stoichiometry, and reaction time to maximize yield and purity.
- Use of continuous flow reactors can enhance heat and mass transfer, improving safety and reproducibility.
- Industrial-grade solvents and reagents are employed, with downstream purification by crystallization or chromatography.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acylation with Acryloyl Chloride | 5-methyl-2-aminopyridine, acryloyl chloride, triethylamine, DCM, RT | 70–90 (typical) | Simple, scalable, mild conditions | Requires acid chloride precursor |
| Electrophilic Activation of Amides | Amide precursor, LiHMDS, Tf2O, diethyl ether, low temp | Up to 89 | Direct enamide formation, selective | Sensitive reagents, optimization needed |
| Metal-Free C–C Bond Cleavage | α-bromoketones, 2-aminopyridines, I2, TBHP, toluene | Moderate | Metal-free, mild | Indirect, less common for methyl-substituted derivatives |
| Industrial Scale-Up | Scale-up of acylation method, continuous flow reactors | Optimized yield | High throughput, controlled | Requires process optimization |
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(5-methylpyridin-2-yl)prop-2-enamide has been investigated for its potential therapeutic properties, particularly in oncology. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, derivatives of pyridine-based amides have shown promising results in inhibiting the growth of cancer cells by targeting specific pathways involved in tumorigenesis .
Table 1: Summary of Anticancer Activity of Pyridine-Based Amides
| Compound Name | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Lung Cancer | 50 | |
| N-(pyridin-2-yl)acetamide | Breast Cancer | 200 | |
| N-(3-pyridyl)urea | Colorectal Cancer | 150 |
Inhibition of Enzymatic Activity
Compounds like this compound have been studied for their ability to inhibit enzymes associated with cancer progression. By blocking these enzymes, the compound may reduce tumor growth and metastasis .
Metal-Free Synthesis
A notable method involves a metal-free approach using oxidative cleavage of C–C bonds to form the desired amide structure. This method is advantageous due to its mild reaction conditions and reduced environmental impact .
Table 2: Synthesis Methods for this compound
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Metal-Free Oxidative Cleavage | Toluene, I₂/TBHP | 85 | |
| Traditional Acylation | Acyl halide, base | 70 |
Case Study: Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer properties of this compound against lung cancer cell lines. The compound demonstrated an IC50 value of 50 nM, indicating potent inhibitory activity . The mechanism was linked to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.
Case Study: Enzyme Inhibition
Another research effort focused on the inhibition of specific enzymes by this compound, revealing that it could effectively block the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . The findings suggested that this compound could serve as a lead compound for further drug development targeting metastatic cancers.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide)
- Structure : Features a prop-2-enamide backbone with a 4-hydroxy-3-methoxyphenyl group and a 4-hydroxyphenylethylamine substituent.
- Source : Isolated from Boerhavia diffusa .
- Comparison : The absence of a pyridine ring in Moupinamide and the presence of polar hydroxyl/methoxy groups likely enhance its solubility and hydrogen-bonding capacity compared to the methylpyridine-containing target compound.
Compounds from Lycium yunnanense (Yunnan Wolfberry)
Multiple acrylamide derivatives isolated from this plant share the prop-2-enamide core but differ in substituents (Table 1). For example:
- Compound 4 : 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide.
- Compound 7 : Trans-N-p-hydroxyphenethyl caffeamide.
- Bioactivity : Compounds 4, 6, 7, and 12 demonstrated potent anti-inflammatory activity (IC₅₀ < 17.21 ± 0.50 μM) .
- However, this substitution may reduce affinity for polar targets like cyclooxygenase enzymes .
N-(5-Methoxypyridin-2-yl)pivalamide
N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride
- Structure : Replaces the acrylamide with a pyrrolidine-2-carboxamide and is formulated as a dihydrochloride salt.
- Source : Commercial databases (ChemBase) .
- Comparison : The cyclic pyrrolidine group introduces conformational rigidity, while the dihydrochloride salt improves aqueous solubility. These features contrast with the planar, neutral acrylamide in the target compound .
Table 1: Structural and Bioactivity Comparison of this compound and Analogs
Key Research Findings and Implications
Anti-Inflammatory Potential: While this compound lacks direct bioactivity data, its structural analogs with phenolic or methoxy groups (e.g., Moupinamide, Compound 4) show significant anti-inflammatory effects. This suggests that introducing electron-donating groups on the aromatic ring may enhance activity .
Role of Pyridine Substitution : The 5-methylpyridine group in the target compound may confer metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation or sulfation .
Synthetic Accessibility : The discontinued commercial status of this compound highlights the need for renewed interest in synthesizing and testing pyridine-based acrylamides for niche pharmacological applications.
Biological Activity
N-(5-methylpyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. Its unique structure, characterized by the presence of a methyl group on the pyridine ring, positions it as a promising candidate in various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of derivatives with potentially enhanced biological activities.
Biological Activity Overview
Research indicates that this compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating specific cellular pathways.
- Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation through its interaction with biochemical pathways.
- Ligand Potential : It has been evaluated as a ligand in biochemical assays, indicating its ability to bind to specific receptors or enzymes .
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, although specific pathways remain to be fully elucidated.
Anti-inflammatory Effects
Research into related compounds has shown that pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar anti-inflammatory properties. This aligns with findings from other studies where pyridine-based compounds were effective in reducing inflammation markers in vitro .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| N-(pyridin-3-yl)prop-2-enamide | Amide | Similar biological activity but different regioselectivity |
| N-(pyridin-4-yl)prop-2-enamide | Amide | Exhibits different binding profiles in biological assays |
| N-(pyridin-2-yl)acetamide | Amide | More polar; used in different pharmaceutical contexts |
| N-(pyridin-2-yl)methylamine | Amine | Lacks the enamide functionality; different reactivity |
This table highlights how structural variations among pyridine derivatives can influence their biological activities and therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-methylpyridin-2-yl)prop-2-enamide?
A practical approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-N-(5-methylpyridin-2-yl)acetamide with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, a Michael addition strategy using acrylamide derivatives and functionalized pyridine precursors can be explored. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures, as demonstrated in analogous pyridine-acetamide syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- 1H NMR : The pyridin-2-yl proton (δ ~8.2–8.5 ppm) and acrylamide vinyl protons (δ ~5.7–6.5 ppm) provide distinct splitting patterns. The methyl group at C5 of the pyridine ring appears as a singlet (δ ~2.3 ppm).
- 13C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the pyridine carbons show characteristic shifts (C2: ~150 ppm; C5-methyl: ~20 ppm).
- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the acrylamide moiety. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What solvent systems and stability precautions are critical for handling this compound?
The compound is likely polar due to the pyridine and acrylamide groups. Recommended solvents include DMSO, DMF, or ethanol. Stability tests under varying pH (e.g., 4–9) and temperature (e.g., 25–60°C) should be conducted to assess hydrolytic degradation of the acrylamide bond. Store under inert atmosphere at –20°C to prevent polymerization or oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?
Single-crystal X-ray diffraction (SC-XRD) is ideal for confirming bond angles, stereochemistry, and hydrogen-bonding networks. Use SHELX programs for structure refinement:
- SHELXD : For phase problem resolution via direct methods.
- SHELXL : For least-squares refinement with anisotropic displacement parameters. Address data contradictions (e.g., thermal motion artifacts) by iterative refinement and validating against Fo vs. Fc maps. High-resolution data (>1.0 Å) minimizes model bias .
Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., acrylamide β-carbon). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, predicting regioselectivity in Michael additions. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
Q. How to reconcile conflicting spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Verify proton-proton correlations and assign quaternary carbons.
- Dynamic NMR : Detect slow-exchange processes (e.g., rotameric equilibria in the acrylamide group).
- HPLC-MS : Identify impurities or degradation products. Cross-reference with synthetic intermediates to trace inconsistencies .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acrylamide coupling | Acryloyl chloride, Et₃N, THF, 0°C | 65–75 | |
| Purification | SiO₂ column (EtOAc/Hexane 3:7) | 90 |
Q. Table 2: Computational Parameters for DFT
| Method | Basis Set | Solvent Model | Output Metric |
|---|---|---|---|
| B3LYP | 6-31G* | PCM (Water) | HOMO-LUMO gap = 4.2 eV |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
